molecular formula C8H16ClNO3 B1447201 Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride CAS No. 131651-14-4

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride

Cat. No.: B1447201
CAS No.: 131651-14-4
M. Wt: 209.67 g/mol
InChI Key: KEHHVCKPABURLO-ZJLYAJKPSA-N
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Description

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride typically involves the condensation of ethyl acetoacetate with an appropriate amine under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-2,3-dihydro-1H-pyran-2-carboxylate
  • Ethyl 5-amino-2,3-dihydro-4H-pyran-2-carboxylate

Uniqueness

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

ethyl (2R,5R)-5-aminooxane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHHVCKPABURLO-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H](CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride

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